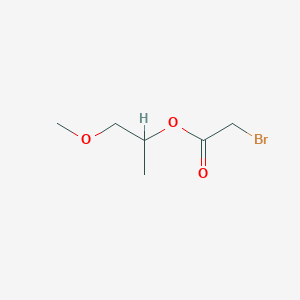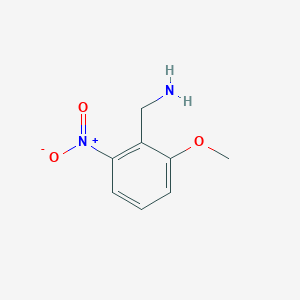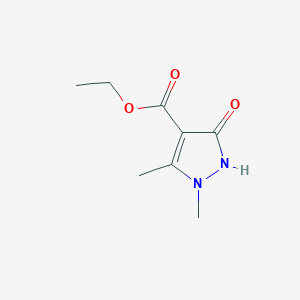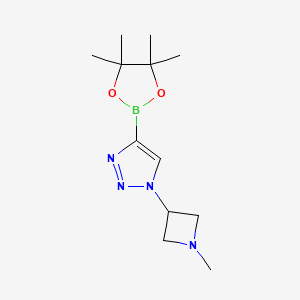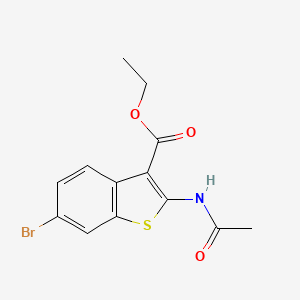
2-Octanol, 1-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octanol, 1-nitro- is an organic compound with the molecular formula C8H17NO3 It is a nitro alcohol, characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to an octane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanol, 1-nitro- typically involves the nitration of 2-octanol. One common method is the reaction of 2-octanol with nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of 2-Octanol, 1-nitro- can be achieved through a continuous flow process. This involves the use of large-scale reactors where 2-octanol and nitric acid are continuously fed into the system, and the product is continuously removed. This method allows for efficient production and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octanol, 1-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 2-nitrooctanone or 2-nitrooctanoic acid.
Reduction: Formation of 2-aminooctanol.
Substitution: Formation of 2-nitrooctyl chloride or 2-nitrooctyl bromide.
Wissenschaftliche Forschungsanwendungen
2-Octanol, 1-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Octanol, 1-nitro- involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Octanol: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitrooctane: Has the nitro group on a different carbon, leading to different reactivity and properties.
2-Nitro-1-butanol: A shorter chain nitro alcohol with different physical and chemical properties.
Uniqueness
2-Octanol, 1-nitro- is unique due to the presence of both a hydroxyl and a nitro group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
2224-39-7 |
|---|---|
Molekularformel |
C8H17NO3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-nitrooctan-2-ol |
InChI |
InChI=1S/C8H17NO3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
UHUZCPVKBAPSSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


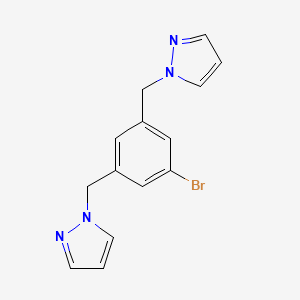
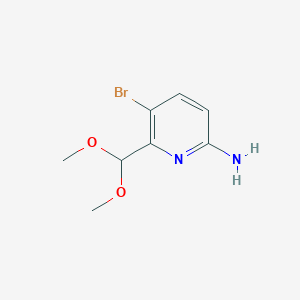
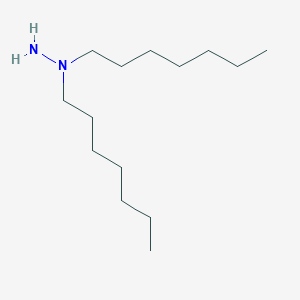

![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)

![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)


